![molecular formula C15H13N3O4S2 B2706541 2-phenoxy-N-(6-sulfamoyl-1,3-benzothiazol-2-yl)acetamide CAS No. 392248-48-5](/img/structure/B2706541.png)
2-phenoxy-N-(6-sulfamoyl-1,3-benzothiazol-2-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-phenoxy-N-(6-sulfamoyl-1,3-benzothiazol-2-yl)acetamide is a chemical compound that has been widely used in scientific research. It is a sulfonamide-based compound that has shown promising results in various medical applications.
Scientific Research Applications
Photovoltaic Efficiency and Ligand-Protein Interactions
- Spectroscopic and Quantum Mechanical Studies : This research involved synthesizing and analyzing the vibrational spectra and electronic properties of molecules similar to 2-phenoxy-N-(6-sulfamoyl-1,3-benzothiazol-2-yl)acetamide. The study focused on their potential as photosensitizers in dye-sensitized solar cells (DSSCs), demonstrating good light harvesting efficiency and potential for use in photovoltaic cells. The compounds also displayed significant nonlinear optical (NLO) activity, offering insights into various intramolecular interactions. Molecular docking was used to understand the binding interactions with Cyclooxygenase 1 (COX1) (Mary et al., 2020).
Antimicrobial and Antimalarial Activities
- Synthesis and Biological Evaluation : Novel benzothiazole-substituted β-lactam hybrids were synthesized and evaluated for their antimicrobial activities against a range of bacterial strains. The study also examined their antimalarial properties, finding that certain modifications increased potency (Alborz et al., 2018).
Metabolic Stability in Drug Development
- Structure-Activity Relationships in PI3K/mTOR Inhibitors : This research aimed to improve the metabolic stability of compounds similar to 2-phenoxy-N-(6-sulfamoyl-1,3-benzothiazol-2-yl)acetamide. By examining various 6,5-heterocyclic analogues, the study found alternatives that retained potency and efficacy while reducing metabolic deacetylation, crucial for drug development (Stec et al., 2011).
Glutaminase Inhibition and Cancer Therapy
- Design and Synthesis of BPTES Analogs : This study involved synthesizing and evaluating analogs of Bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES), a glutaminase inhibitor. It explored the therapeutic potential of these inhibitors in cancer treatment, with some analogs showing similar potency and better solubility compared to BPTES (Shukla et al., 2012).
Antimicrobial Properties and Synthesis of Novel Compounds
- Synthesis and Antimicrobial Profile of Schiff Bases : Research focused on the synthesis of new compounds from phenoxyacetamide, demonstrating their potential antimicrobial properties (Fuloria et al., 2014).
properties
IUPAC Name |
2-phenoxy-N-(6-sulfamoyl-1,3-benzothiazol-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O4S2/c16-24(20,21)11-6-7-12-13(8-11)23-15(17-12)18-14(19)9-22-10-4-2-1-3-5-10/h1-8H,9H2,(H2,16,20,21)(H,17,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTNUEZAWJNOERC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCC(=O)NC2=NC3=C(S2)C=C(C=C3)S(=O)(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.